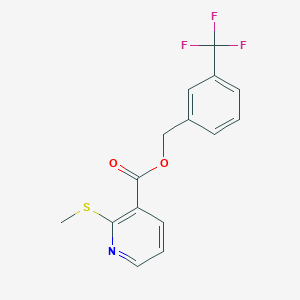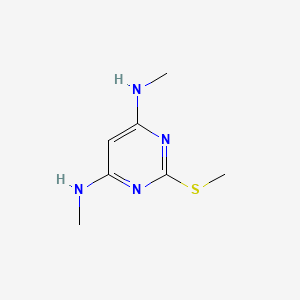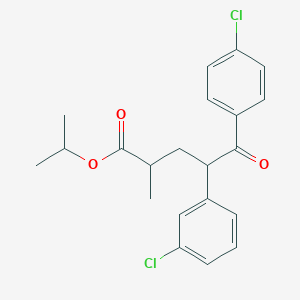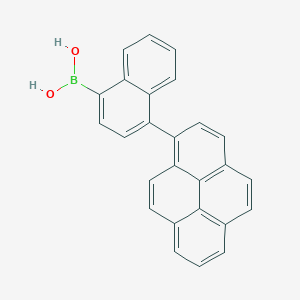![molecular formula C16H13ClN2O4S B13355771 5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoylamino group, a carbothioyl group, a chloro substituent, and a methoxybenzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoylamino intermediate: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the carbothioyl group: The benzoylamino intermediate is then reacted with a thiocarbonyl reagent to introduce the carbothioyl group.
Chlorination and methoxylation: The resulting compound is chlorinated and methoxylated to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The benzoylamino and carbothioyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: This compound shares the chloro and methoxybenzoic acid moiety but lacks the benzoylamino and carbothioyl groups.
4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide: This compound has a similar structure but includes a benzenesulfonamide group instead of the methoxybenzoic acid moiety.
Uniqueness
4-{[(benzoylamino)carbothioyl]amino}-5-chloro-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzoylamino and carbothioyl groups, along with the chloro and methoxy substituents, makes it a versatile compound for various applications.
属性
分子式 |
C16H13ClN2O4S |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
4-(benzoylcarbamothioylamino)-5-chloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-13-8-12(11(17)7-10(13)15(21)22)18-16(24)19-14(20)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
InChI 键 |
MMBLRJZOJADWNX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)
![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)
